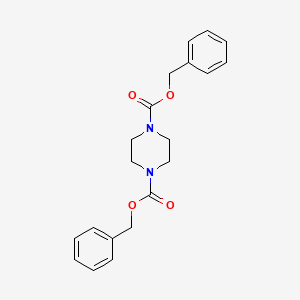

![molecular formula C12H19NO4 B2737527 3-Tert-butoxycarbonyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 2248389-38-8](/img/structure/B2737527.png)

3-Tert-butoxycarbonyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

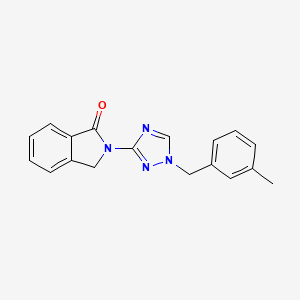

3-Tert-butoxycarbonyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Odor Detection and Sensory Analysis

Research on homologous carboxylic acids, including compounds structurally related to "(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid," has explored their role in odor detection and sensory analysis. Studies have investigated the detection probabilities for mixtures versus their unmixed components, showing how carbon-chain length affects odor summation with other carboxylic acids and unrelated compounds (Miyazawa et al., 2009).

Environmental Exposure and Biomarker Analysis

Environmental research has identified various carboxylic acids as potential biomarkers for exposure to specific plasticizers and environmental pollutants. For example, the study of the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlights how its metabolites in urine can indicate environmental exposure levels (Silva et al., 2013).

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetics of antibiotics and other drugs offer insights into how structural analogs of "(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid" are metabolized and eliminated from the body. This research is crucial for understanding drug efficacy and safety profiles, as seen in studies on apalcillin and cefazedone (Busch et al., 1982); (Züllich & Sack, 1979).

Pathophysiological Implications

The retention of specific carboxylic acids in patients with chronic renal failure or after kidney transplantation has been studied to understand their impact on physiological processes. Such research elucidates the potential for these compounds to serve as markers for tubular dysfunction or to play a role in the uraemic syndrome (Costigan et al., 1996).

Toxicology and Safety Assessment

Toxicological studies have evaluated the safety and potential health risks associated with exposure to various carboxylic acids and their derivatives. These studies provide critical information for regulatory bodies and healthcare providers about the safe use of chemicals and drugs (Engel, 2002).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the carboxylic acid group.", "Starting Materials": [ "2-methylpropan-2-ol", "3-aminocyclohex-2-en-1-one", "Di-tert-butyl dicarbonate", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the amine group with di-tert-butyl dicarbonate in the presence of sodium bicarbonate and ethyl acetate to form the tert-butyl carbamate", "Addition of 2-methylpropan-2-ol to the tert-butyl carbamate in the presence of hydrochloric acid to form the protected amine", "Formation of the bicyclic ring system by heating the protected amine with 3-aminocyclohex-2-en-1-one in the presence of sodium hydroxide to form the bicyclic intermediate", "Hydrolysis of the tert-butyl carbamate with hydrochloric acid to remove the protecting group and form the carboxylic acid group", "Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Drying and concentration of the organic layer to obtain the final product" ] } | |

CAS番号 |

2248389-38-8 |

分子式 |

C12H19NO4 |

分子量 |

241.28 g/mol |

IUPAC名 |

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |

InChIキー |

RSDWKMNMYQDLJN-UHFFFAOYSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]2[C@H]1C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2737450.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2737453.png)

![5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2737455.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737457.png)

![[2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate](/img/structure/B2737461.png)

![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)

![Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate](/img/structure/B2737466.png)